(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride
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Overview
Description
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes amino, methoxyphenyl, and oxopentanoate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multiple steps:
Formation of the Amino Group:
Attachment of Methoxyphenyl Groups: The bis(4-methoxyphenyl)methyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Formation of the Oxopentanoate Group: This step may involve esterification or other carbonyl chemistry techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the oxopentanoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate: Without the hydrochloride salt.
®-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride: The enantiomer of the compound.
Other amino acid derivatives: Compounds with similar amino and oxopentanoate groups.
Uniqueness
The uniqueness of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride lies in its specific stereochemistry and the presence of the bis(4-methoxyphenyl)methyl group, which may confer unique biological or chemical properties.
Biological Activity
(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, known for its complex structure, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate; hydrochloride
- Molecular Formula : C21H27ClN2O5
- Molecular Weight : 422.90 g/mol
- CAS Number : 28252-55-3
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
- Receptor Modulation : Binding to specific receptors, influencing signal transduction pathways.
- Protein Interaction : Modulating the activity of proteins involved in cell signaling and metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of compounds similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated significant apoptosis induction in breast cancer cell lines when tested at varying concentrations .
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties, possibly through inhibition of bacterial growth or disruption of biofilm formation. The presence of methoxyphenyl groups may enhance lipophilicity, aiding in membrane penetration .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neural tissues.
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- A recent study evaluated the effects of a similar compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in apoptosis as measured by caspase activation assays, suggesting that the compound could serve as a lead for developing novel anticancer therapies .
- Antimicrobial Screening :
-
Neuroprotection Study :
- A study assessed the neuroprotective effects of structurally related compounds on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting therapeutic potential for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
(S)-Methyl 2-amino-5-(diphenylmethyl)amino)-5-oxopentanoate | Moderate anticancer | Apoptosis induction |
Other amino acid derivatives | Variable | Depends on structural modifications |
Properties
IUPAC Name |
methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSABRSNHTWDF-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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